molecular formula C21H26N2OS B258204 N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

Cat. No. B258204
M. Wt: 354.5 g/mol
InChI Key: AFCYYXJVKMRVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide, commonly known as TTT-3002, is a novel compound that has been developed for scientific research purposes. It belongs to the class of benzothienopyridines and has shown potential in various studies for its ability to target specific receptors in the central nervous system.

Mechanism of Action

TTT-3002 acts as a positive allosteric modulator of the α7nAChR, which means that it enhances the activity of the receptor in response to the binding of its endogenous ligand, acetylcholine. This results in increased calcium influx and neurotransmitter release, which leads to improved cognitive function and reduced inflammation in the brain. TTT-3002 has also been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
TTT-3002 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. TTT-3002 has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. Additionally, TTT-3002 has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the α7nAChR.

Advantages and Limitations for Lab Experiments

One of the main advantages of TTT-3002 for lab experiments is its high affinity and selectivity for the α7nAChR, which allows for specific targeting of this receptor. TTT-3002 is also relatively easy to synthesize and has been optimized for large-scale production. However, one limitation of TTT-3002 is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of TTT-3002. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new analogs of TTT-3002 with improved pharmacokinetic properties and selectivity for the α7nAChR. Additionally, further research is needed to fully understand the mechanism of action of TTT-3002 and its potential therapeutic applications in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of TTT-3002 involves a multi-step process that begins with the reaction of 2-aminothiophenol with 2-bromo-6-methylpyridine to form the intermediate compound 2-(6-methylpyridin-2-ylthio)aniline. This intermediate is then reacted with N-(pyrrolidin-1-yl)methanesulfonamide to form the final product, TTT-3002. The synthesis method is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

TTT-3002 has been extensively studied for its potential use in various scientific research applications. It has been shown to have high affinity and selectivity for the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is involved in various physiological and pathological processes. TTT-3002 has also been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to enhance cognitive function and reduce inflammation in the brain.

properties

Product Name

N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

N-[6-methyl-3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C21H26N2OS/c1-15-9-10-17-18(14-23-11-5-6-12-23)21(25-19(17)13-15)22-20(24)16-7-3-2-4-8-16/h2-4,7-8,15H,5-6,9-14H2,1H3,(H,22,24)

InChI Key

AFCYYXJVKMRVHD-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2CN3CCCC3)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1CCC2=C(C1)SC(=C2CN3CCCC3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.